1,4-Pentalenedione, hexahydro-3a,6a-dimethyl-, cis-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

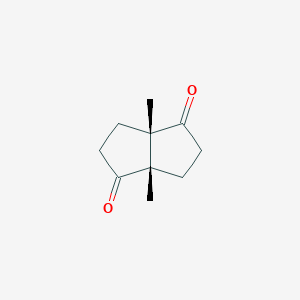

1,4-Pentalenedione, hexahydro-3a,6a-dimethyl-, cis- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as dihydrojasmone, which is a natural product that is found in jasmine flowers. The chemical structure of 1,4-Pentalenedione, hexahydro-3a,6a-dimethyl-, cis- is composed of six carbon atoms and two oxygen atoms arranged in a ring structure.

Applications De Recherche Scientifique

Synthesis and Structural Characterization

1,4-Pentalenedione derivatives have been explored in the synthesis and structural characterization of compounds. For example, the cis- and trans-fused 4a,5,6,7,8,8a-hexahydro-2H,4H-1,3-benzodithiine and its derivatives were synthesized from dithiols. These compounds were characterized using NMR, mass spectrometry, and X-ray diffraction, demonstrating conformational mobility and potential for various conformers (Pihlaja et al., 2002).

Precursors in Chemical Synthesis

Syn-cis- and anti-cis-pentalene dimers have been used in chemical synthesis, demonstrating the potential of 1,4-Pentalenedione derivatives as precursors in creating complex chemical structures. These dimers were obtained through oxidative coupling of dilithium-pentalenediide (You & Neuenschwander, 1996).

Conformational Studies in Organic Chemistry

The derivatives of 1,4-Pentalenedione have been significant in studying conformational aspects in organic chemistry. For instance, the addition of dimethylsilanediyl to cis,cis-hexa-2,4-diene was studied, shedding light on concerted vinylsilacyclopropane rearrangements and hydrogen shift mechanisms (Lei & Gaspar, 1985).

Building Blocks in Molecular Architecture

These compounds serve as versatile building blocks in molecular architecture. Dimethyl-3,3a,3b,4,6a,7a-hexahydro-3,4,7-metheno-7H-cyclopenta[a]pentalene-7,8-dicarboxylate, a derivative, was used to synthesize polynorbornyl scaffolds with various end functionalities. This demonstrates the compound's stability and high π-bond reactivity, influencing overall molecular architecture (Golić et al., 2006).

Mechanistic Insights in Chemical Reactions

Studies involving 1,4-Pentalenedione derivatives provide mechanistic insights into chemical reactions. For instance, the reaction of diphenylphosphanylacetylene with RB(C6F5)2 reagents showed a sequence of synergistic frustrated Lewis pair addition reactions, highlighting the compound's role in understanding complex reaction mechanisms (Yu et al., 2013).

Propriétés

IUPAC Name |

(3aS,6aS)-3a,6a-dimethyl-2,3,5,6-tetrahydropentalene-1,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-9-5-3-8(12)10(9,2)6-4-7(9)11/h3-6H2,1-2H3/t9-,10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRKLJMXLXFEHEC-NXEZZACHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C1(CCC2=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)[C@]1(CCC2=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426120 |

Source

|

| Record name | AC1OBWU2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

84451-89-8 |

Source

|

| Record name | AC1OBWU2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3000611.png)

![[2-oxo-2-[(2-phenylacetyl)amino]ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B3000623.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B3000624.png)

![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-bromophenyl)acetamide](/img/structure/B3000625.png)

![N-(Cyanomethyl)-2,2-dimethyl-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B3000627.png)

![2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B3000631.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-phenylbutanoate](/img/structure/B3000633.png)